DMT-LNA-5mA phosphoramidite

Thermal Stability Duplex Melting Temperature Oligonucleotide Hybridization

DMT-LNA-5mA phosphoramidite (CAS 1184723-53-2) is a bicyclic nucleoside monomer that combines two synergistic modifications within a single building block: a 2′-O,4′-C-methylene bridge that locks the ribose into a rigid C3′-endo conformation (LNA) and a 5-methyl group on the cytosine nucleobase (5mA/5-Me-dC). This phosphoramidite is employed in standard solid-phase oligonucleotide synthesis and is distinguished from conventional DNA, 2′-OMe-RNA, or simple LNA monomers by the concurrent stabilization of both sugar-phosphate backbone and base-pairing interactions, resulting in oligonucleotides with uniquely enhanced thermal stability, nuclease resistance, and reduced immunostimulatory potential.

Molecular Formula C41H50N5O8P
Molecular Weight 771.8 g/mol
Cat. No. B12386132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-LNA-5mA phosphoramidite
Molecular FormulaC41H50N5O8P
Molecular Weight771.8 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1N)C2C3C(C(O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N
InChIInChI=1S/C41H50N5O8P/c1-27(2)46(28(3)4)55(52-23-11-22-42)54-36-35-38(45-24-29(5)37(43)44-39(45)47)53-40(36,25-50-35)26-51-41(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,24,27-28,35-36,38H,11,23,25-26H2,1-7H3,(H2,43,44,47)/t35-,36+,38?,40-,55?/m1/s1
InChIKeyUJUKPCINNDKWEN-AVSGIESFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DMT-LNA-5mA Phosphoramidite: A Dual-Modification Building Block for High-Stability Oligonucleotide Synthesis


DMT-LNA-5mA phosphoramidite (CAS 1184723-53-2) is a bicyclic nucleoside monomer that combines two synergistic modifications within a single building block: a 2′-O,4′-C-methylene bridge that locks the ribose into a rigid C3′-endo conformation (LNA) and a 5-methyl group on the cytosine nucleobase (5mA/5-Me-dC) . This phosphoramidite is employed in standard solid-phase oligonucleotide synthesis and is distinguished from conventional DNA, 2′-OMe-RNA, or simple LNA monomers by the concurrent stabilization of both sugar-phosphate backbone and base-pairing interactions, resulting in oligonucleotides with uniquely enhanced thermal stability, nuclease resistance, and reduced immunostimulatory potential .

Why Standard DNA, 2′-OMe-RNA, or Unmethylated LNA Phosphoramidites Cannot Replicate DMT-LNA-5mA Performance


While standard DNA, 2′-O-methyl (2′-OMe), and unmethylated LNA phosphoramidites each confer distinct properties to synthetic oligonucleotides, they fail to deliver the combined performance profile of DMT-LNA-5mA. Unmodified DNA phosphoramidites yield oligos with poor nuclease resistance and low thermal stability . 2′-OMe-RNA phosphoramidites improve nuclease resistance but offer only moderate duplex stabilization (~+0.5 to +1.0 °C per modification) compared to LNA . Unmethylated LNA-C phosphoramidites provide strong duplex stabilization (~+2 to +4 °C per modification) but lack the additional Tm increment (~+0.5 °C) and the immunomodulatory benefit of the 5-methyl modification . Substituting DMT-LNA-5mA with a mixture of individual modifications (e.g., LNA-C plus a separate 5-Me-dC DNA monomer) is not functionally equivalent, as it increases synthesis complexity and fails to co-localize the conformational lock and the methyl group in the same nucleotide position, which is critical for maximizing both target affinity and sequence-specific discrimination in applications such as allele-specific PCR and therapeutic antisense design .

Quantitative Differentiation of DMT-LNA-5mA Phosphoramidite vs. Standard DNA, 2′-OMe, and Unmethylated LNA Analogs


Enhanced Duplex Thermal Stability: LNA-5mA vs. DNA-5mC and 2′-OMe-5mC

Incorporation of DMT-LNA-5mA monomers into oligonucleotides yields a significantly higher increase in duplex melting temperature (Tm) per modification compared to standard DNA 5-methyl-dC or 2′-OMe 5-methyl-C analogs. LNA modifications lock the ribose in a C3′-endo conformation, pre-organizing the backbone for optimal base stacking and Watson-Crick pairing . This structural constraint, combined with the 5-methyl group, maximizes the Tm increment .

Thermal Stability Duplex Melting Temperature Oligonucleotide Hybridization

Nuclease Resistance: LNA-5mA vs. Unmodified DNA and 2′-OMe-RNA

The rigid bicyclic structure of the LNA moiety in DMT-LNA-5mA sterically hinders the active sites of both exo- and endonucleases, dramatically reducing enzymatic degradation. While 2′-OMe modifications also confer nuclease resistance, LNA provides superior protection . This enhancement is independent of the 5-methyl group, which offers an orthogonal immunomodulatory benefit.

Nuclease Resistance Serum Stability Metabolic Stability

Immunostimulatory Profile: 5-Methylcytosine vs. Unmethylated Cytosine in CpG Motifs

The 5-methyl group on the cytosine base of DMT-LNA-5mA is critical for mitigating unwanted immunostimulation via Toll-like receptor 9 (TLR9) when oligonucleotides containing CpG motifs are administered in vivo. Unmethylated cytosine in CpG dinucleotides is a potent trigger of the innate immune response . This benefit is absent in standard LNA-C phosphoramidites.

Immunostimulation CpG Motif TLR9 Antisense Safety

Synthesis Efficiency: LNA-5mA Coupling Yield Comparable to Standard DNA Amidites

Despite the increased steric bulk of the LNA bicyclic scaffold, DMT-LNA-5mA phosphoramidite can be incorporated into oligonucleotides with coupling efficiencies that approach those of standard DNA phosphoramidites, provided appropriate extended coupling times are used .

Oligonucleotide Synthesis Coupling Efficiency Solid-Phase Synthesis

In Vivo Efficacy: LNA Gapmers with 5-Methylcytosine Achieve Potent Tumor Growth Inhibition

Oligonucleotides synthesized using LNA phosphoramidites, including the 5-methylcytosine variant, have demonstrated potent in vivo efficacy in antisense applications. A study of LNA gapmer antisense oligonucleotides targeting H-Ras showed significant tumor growth inhibition in a mouse xenograft model, highlighting the translational potential of LNA-modified oligos .

Antisense Oligonucleotide In Vivo Efficacy Tumor Xenograft Therapeutic Index

Optimal Application Scenarios for Oligonucleotides Synthesized with DMT-LNA-5mA Phosphoramidite


Therapeutic Antisense Oligonucleotide (ASO) Development for Chronic Systemic Administration

Oligonucleotides synthesized with DMT-LNA-5mA are ideally suited for ASO therapeutics requiring prolonged systemic circulation and minimal off-target immunogenicity. The combined LNA and 5-methyl modifications confer 10- to 100-fold enhanced serum stability and mitigate CpG-mediated immune activation , respectively. This enables lower, less frequent dosing and an improved safety profile, as evidenced by potent in vivo tumor growth inhibition at 0.5 mg/kg/day in xenograft models using LNA gapmers .

High-Specificity Diagnostic Probe Design for SNP Genotyping and Allele-Specific PCR

The +2 to +4 °C increase in Tm per LNA-5mA monomer allows for the design of exceptionally short probes (e.g., 8-12 nucleotides) that retain high melting temperatures. This is critical for discriminating single nucleotide polymorphisms (SNPs), as the relative destabilization caused by a single mismatch is magnified in shorter duplexes. The 5-methyl group contributes an additional ~+0.5 °C , fine-tuning Tm and further improving mismatch discrimination in applications like allele-specific PCR and molecular beacon assays .

In Vivo Imaging and FISH Probes Requiring High Signal-to-Noise Ratio

For fluorescence in situ hybridization (FISH) and live-cell imaging, LNA-5mA-modified probes provide superior target affinity and nuclease resistance . The enhanced thermal stability permits highly stringent wash conditions, drastically reducing non-specific background signal and improving the signal-to-noise ratio. The resistance to cellular nucleases ensures probe integrity throughout the imaging workflow, leading to more reliable and quantifiable results .

Functional Genomics Studies Requiring Potent and Durable Gene Silencing

In functional genomics, antisense oligonucleotides or siRNAs modified with DMT-LNA-5mA offer potent and durable gene silencing. The high binding affinity (ΔTm +2 to +4 °C per monomer) ensures strong target engagement, while the extended serum and cellular stability sustains the silencing effect over longer periods compared to unmodified or 2′-OMe-modified reagents. This reduces the need for repeated transfections or high doses, minimizing cellular toxicity and off-target effects in long-term gene knockdown experiments.

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